molecular formula C13H11N3O B141654 Drometrizole CAS No. 2440-22-4

Drometrizole

Cat. No.: B141654
CAS No.: 2440-22-4
M. Wt: 225.25 g/mol
InChI Key: MCPKSFINULVDNX-UHFFFAOYSA-N
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Description

Drometrizole (CAS No. 2440-22-4), also known as 2-(2′-hydroxy-5′-methylphenyl)benzotriazole, is a benzotriazole-based ultraviolet (UV) absorber widely used in cosmetics, plastics, and polymers . Its molecular structure (Fig. 1) features a hydroxyl group and a methyl-substituted phenyl ring conjugated to a benzotriazole moiety, enabling strong UVB/UVA absorption (peaks at 298 nm and 340 nm) . With a log P (octanol/water) of 4.31, it is highly lipophilic and soluble in organic solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of drometrizole typically involves a diazotization reaction. In this process, ortho-nitroaniline is reacted with concentrated hydrochloric acid to form an aqueous solution. Sodium nitrite is then added dropwise while maintaining the temperature below 5°C. This results in the formation of o-nitrodiazobenzene hydrochloride .

Industrial Production Methods: Industrial production of this compound involves the hydrosilylation of a compound containing a terminal double bond with a siloxane compound containing an SiH function. This reaction is carried out in the presence of a catalyst and a volatile organic solvent .

Chemical Reactions Analysis

Types of Reactions: Drometrizole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cosmetic Applications

Drometrizole is widely utilized in cosmetic formulations due to its ability to absorb ultraviolet (UV) radiation, thereby protecting skin from harmful UV exposure. It is generally used at concentrations below 0.1% in products such as sunscreens, moisturizers, and makeup .

Key Findings:

  • UV Absorption: this compound effectively absorbs UV light, providing significant protection against sun damage. Studies indicate that it offers complete protection due to its light-absorbing properties .
  • Safety Assessments: Clinical studies have shown that this compound is non-irritating at concentrations up to 1% when applied topically. In a study involving 300 patients, no irritation or eczematous reactions were reported after daily applications for eight weeks .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in consumer products. Various toxicological assessments have been conducted to evaluate its effects on different biological systems.

Toxicity Assessment Results:

Study TypeFindings
Acute ToxicityRelatively nontoxic in acute oral and dermal studies; moderate irritation observed in eye tests .
Repeated Dose ToxicityIncreased liver weight noted in rats after repeated oral administration; no significant body weight changes .
Long-term StudiesNo significant adverse effects observed in chronic studies with beagle dogs and rats .

Regulatory Insights

This compound has undergone extensive regulatory scrutiny, particularly concerning its use in cosmetics. The compound has been evaluated for potential carcinogenicity and reproductive toxicity.

Regulatory Findings:

  • No teratogenic effects were observed in reproductive toxicity studies involving rats and mice treated with this compound .
  • The Environmental Protection Agency (EPA) has established a no-observed-effect level (NOEL) for this compound, indicating safe usage thresholds for long-term exposure .

Case Study 1: Phototoxicity Evaluation

A study aimed at assessing the phototoxic potential of this compound involved various concentrations applied to human skin samples under UV exposure. The results indicated negligible phototoxic effects, reinforcing its safety as a sunscreen agent .

Case Study 2: Clinical Application

In a clinical trial assessing this compound's effectiveness in preventing sunburn, participants applied a formulation containing 0.1% this compound before sun exposure. The study concluded that participants experienced significantly less erythema compared to control groups without this compound .

Mechanism of Action

Drometrizole acts by absorbing ultraviolet radiation and converting it into less harmful infrared radiation (heat). This process prevents the ultraviolet radiation from penetrating the skin and causing damage. The compound primarily targets ultraviolet A and ultraviolet B radiation, with absorption peaks at 303 nm and 344 nm .

Comparison with Similar Compounds

Physicochemical Properties and UV Absorption

Table 1 compares Drometrizole with structurally distinct UV absorbers:

Compound Chemical Class UV Range (nm) log P Water Solubility Key Structural Features
This compound Benzotriazole 243, 298, 340 4.31 Insoluble Hydroxyl, methyl, benzotriazole
This compound Trisiloxane Benzotriazole-siloxane 280–370 >5.0 Low Siloxane chain enhances lipophilicity
Oxybenzone (BP3) Benzophenone 270–350 3.8 Low Ketone and hydroxyl groups
Avobenzone Dibenzoylmethane 310–400 5.3 Insoluble Extended conjugation for UVA-I
Tinosorb M Bis-resorcinyl triazine 280–400 3.9 Insoluble Symmetric triazine core

Key Insights :

  • This compound’s benzotriazole core provides broader UV coverage than oxybenzone but less than Tinosorb M .
  • The trisiloxane derivative improves compatibility with silicone-based formulations .

Efficacy and Photostability

  • This compound : Exhibits high photostability due to intramolecular hydrogen bonding, preventing degradation under UV exposure .
  • Avobenzone : Requires stabilizers (e.g., octocrylene) due to rapid photodegradation .
  • Tinosorb M: Superior UVA protection (up to 400 nm) and thermal stability in polymers .

Key Insights :

  • This compound’s MOS exceeds 100 at 1%, indicating a favorable safety margin compared to oxybenzone .

Environmental Impact

  • Octinoxate: Higher RCR values (e.g., 1.8 in sediment) due to widespread use and toxicity to aquatic organisms .

Biological Activity

Drometrizole, also known as 2-(2H-Benzotriazol-2-yl)-p-cresol, is a chemical compound primarily utilized as a UV filter in cosmetic formulations. This article explores its biological activity, particularly its antioxidant properties , mechanisms of action , and safety profile , drawing from diverse scientific studies and data.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O
Molecular Weight225.25 g/mol
Density1.38 g/cm³
Boiling Point276.1 °C
Melting Point125.5 - 129.5 °C
CAS Number2440-22-4

These properties contribute to its effectiveness as a UV absorber and antioxidant.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting skin cells from oxidative stress caused by UV radiation. Research utilizing Density Functional Theory (DFT) has demonstrated that this compound can effectively scavenge free radicals through various mechanisms:

  • Hydrogen Atom Transfer (HAT)
  • Single Electron Transfer (SET)
  • Sequential Proton Loss Electron Transfer (SPLET)

These mechanisms allow this compound to neutralize reactive oxygen species (ROS), thus preventing cellular damage and aging associated with UV exposure .

Case Studies on Antioxidant Mechanism

A study conducted on this compound derivatives revealed that the presence of electron-donating groups significantly enhances the compound's antioxidant activity. The research focused on the relationship between structural features and antioxidant efficiency, identifying optimal substituents that lower bond dissociation energies (BDE) and ionization potentials (IP) .

Photoprotection Properties

This compound functions effectively as a photostable UV filter, absorbing both UVA and UVB radiation. Its dual absorption peaks at approximately 303 nm highlight its capability to provide broad-spectrum protection against harmful UV rays . This property makes it a valuable ingredient in sunscreens and other cosmetic products aimed at preventing skin damage.

Safety Profile

The safety assessment of this compound indicates minimal toxicity in various studies:

  • Acute Toxicity : No significant toxicity was observed in acute oral, inhalation, or dermal toxicity tests .
  • Chronic Exposure : Long-term studies showed that repeated oral administration increased liver weight but did not affect overall body weight gain, suggesting a need for further investigation into its long-term effects .

Q & A

Basic Research Questions

Q. What are the primary mechanisms underlying Drometrizole’s antioxidant activity, and how can they be experimentally evaluated?

this compound’s antioxidant activity arises from three key mechanisms: hydrogen atom transfer (HAT) , single-electron transfer followed by proton transfer (SET-PT) , and sequential proton loss electron transfer (SPLET) . These mechanisms can be evaluated using density functional theory (DFT) to compute thermodynamic descriptors such as bond dissociation enthalpy (O-H BDE), ionization potential (IP), and proton affinity (PA). Solvent-phase DFT (e.g., M062x-D3Zero/6-311++G(d,p)) and time-dependent DFT (TD-DFT) are critical for modeling reaction enthalpies and electron transfer pathways . Experimental validation involves comparing these computational results with kinetic assays, such as oxygen radical absorbance capacity (ORAC) or electron paramagnetic resonance (EPR) spectroscopy.

Q. Which structural features of this compound contribute to its UV absorption properties?

this compound’s UV absorption (280–400 nm) is attributed to its π-conjugated benzotriazole backbone and hydroxyl group at the ortho position. The electronic transitions (S₀→S₁ and S₀→S₂) are influenced by frontier molecular orbital (FMO) energies, particularly the HOMO-LUMO gap. Substituents like -NH₂ or -CN alter absorption spectra by modulating electron-donating/withdrawing effects, as shown in TD-DFT studies at the PBE0-D3(BJ)/def2-TZVP level .

Q. How can researchers design experiments to distinguish between HAT and SPLET mechanisms in this compound derivatives?

Use solvent-dependent studies: HAT dominates in nonpolar media (gas phase), while SPLET is favored in polar solvents (aqueous phase). Measure pH-dependent kinetics and compare computed proton dissociation energies (PDEs) with experimental data. For example, -NH₂ substituents lower O-H BDE, enhancing HAT, whereas -CN increases PA, favoring SPLET .

Advanced Research Questions

Q. How do ortho-substituents (-NH₂, -CN) on this compound derivatives affect antioxidant efficiency and UV spectral shifts?

  • -NH₂ substituents : Reduce O-H BDE by 15–20 kcal/mol and IP by 0.5 eV, enhancing HAT activity. They induce a bathochromic shift (~33 nm) in UV spectra due to increased electron donation, extending conjugation .
  • -CN substituents : Increase PA by 10–12 kcal/mol, promoting SPLET in aqueous environments. However, they cause minimal spectral shifts compared to -NH₂, as shown in TD-DFT analyses of S₀→S₁/S₂ transitions . Methodological note : Optimize substituent placement using molecular docking or QSAR models to predict antioxidant-photoprotective synergy.

Q. What experimental and computational strategies resolve contradictions in biodegradation data for this compound?

this compound shows limited biodegradation in OECD 301F tests (≤1 data point below 0.5 degradation threshold). To address variability:

  • Use high-resolution mass spectrometry (HRMS) to track metabolite formation.
  • Apply Monod kinetics to model microbial growth inhibition at varying concentrations (e.g., 0.1–10 mg/L).
  • Cross-validate with DFT-based biodegradability indices (e.g., bond cleavage energies for benzotriazole rings) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental UV absorption spectra?

Discrepancies often arise from solvent effects or approximations in exchange-correlation functionals. Mitigation strategies:

  • Use implicit solvent models (e.g., COSMO) in TD-DFT to simulate aqueous-phase spectra.
  • Compare computed vertical excitation energies with experimental UV-Vis spectra (e.g., λmax at 361 nm for S₀→S₁ transitions).
  • Adjust for vibronic coupling using Franck-Condon analysis .

Q. What methodologies are recommended for assessing the environmental persistence of this compound in photoprotective formulations?

  • Photostability testing : Expose this compound to UV irradiation (e.g., 310 nm) and quantify degradation via HPLC.
  • Ecotoxicity assays : Use Daphnia magna or algae models to evaluate LC₅₀/EC₅₀ values.
  • QSUN/Xenon-arc chamber studies : Simulate solar radiation to measure half-life in water-soil matrices .

Q. Methodological Guidance

Q. What are the best practices for deriving thermodynamic descriptors (BDE, IP, PA) in antioxidant studies?

  • BDE : Calculate adiabatic O-H bond dissociation energy using relaxed potential energy scans.
  • IP : Perform ΔSCF calculations on neutral and cation species.
  • PA : Use protonated/deprotonated structures to compute Gibbs free energy changes. Validate with benchmark datasets (e.g., phenol derivatives) .

Q. How should researchers design substituent screening workflows for this compound derivatives?

  • Step 1 : Use cheminformatics tools (e.g., RDKit) to generate substituent libraries.
  • Step 2 : Prioritize candidates via multi-parameter optimization (MPO) scoring (e.g., BDE < 80 kcal/mol, λmax > 350 nm).
  • Step 3 : Validate top candidates with hybrid DFT/MD simulations for solvation effects .

Q. Data Interpretation and Reporting

Q. How to address low data resolution in biodegradation kinetics studies?

For slow-degrading compounds like this compound:

  • Extend incubation periods beyond OECD guidelines (e.g., 60 days).
  • Apply nonlinear regression to lag-phase data (e.g., Ratkowsky models).
  • Report confidence intervals for degradation rate constants (k₁) .

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-6-7-13(17)12(8-9)16-14-10-4-2-3-5-11(10)15-16/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPKSFINULVDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027479
Record name 2-(2H-Benzotriazol-2-yl)-4-methylphenol
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Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-
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CAS No.

2440-22-4
Record name Drometrizole
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Record name Drometrizole [USAN:INN]
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-
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Record name 2-(2H-Benzotriazol-2-yl)-4-methylphenol
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Record name 2-(2H-benzotriazol-2-yl)-p-cresol
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Synthesis routes and methods I

Procedure details

11.6 g of 1,3-diaminopropane (0.16 mol) and 2 g of copper-II-acetate (0.01 mol) are placed into 50 ml of water and the whole is heated, with the exclusion of air and with stirring, to 85°-90° C. A solution of 10 g of 2-nitro-2'-hydroxy-5'-methyl-azobenzene (0.04 mol) in 100 ml of xylene heated to 60° C. is then added, and after 20 hours the reaction mixture is cooled to room temperature. The aqueous phase is separated, and the organic phase is extracted with aqueous hydrochloric acid, and then washed with water until neutral. The xylene is distilled off to leave 7.7 g of crude product. Analysis of the crude product by means of LC (liquid chromatography) gives 86% of theory of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole.
Quantity
11.6 g
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reactant
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50 mL
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10 g
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reactant
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100 mL
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solvent
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copper II-acetate
Quantity
2 g
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catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

11.6 g of 1,3-diaminopropane (0.16 mol) and 2.62 g of Cu-II-acetylacetonate are placed into 100 ml of dimethylformamide, and the whole is heated in an inert atmosphere to 100° C. A solution of 10 g of 2-nitro-2'-hydroxy-5'-methyl-azobenzene in 50 ml of dimethylformamide is then added, and after 3 hours the reaction is finished. The conversion to 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole gives a yield of 64%.
Quantity
11.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu II-acetylacetonate
Quantity
2.62 g
Type
reactant
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Quantity
10 g
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reactant
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Quantity
50 mL
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solvent
Reaction Step Three
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

o-Nitroaniline (0.5 mole) was diazotized in the usual manner with concentrated hydrochloric acid (200 ml.) and sodium nitrite (0.5 mole). The clear diazonium solution was added slowly to a cold solution (0°-5°) of p-cresol (0.5 mole) in 450 ml of 10% sodium hydroxide. The mixture was stirred for 1 hour and 2-nitro-2'-hydroxy-5'-methylazoaniline (A) was filtered out (60% yield). One-tenth mole of A was dissolved in 100 ml. of 2N NaOH. Zinc dust (30 g.) and sodium hydroxide (50 ml. of a 25% solution) were added slowly to the well-stirred solution to keep the temperature below 45° C. The mixture was then cooled to <30° C. and acidified with concentrated hydrochloric acid. After stirring for 2 hours, the precipitate was filtered and recrystallized from toluene (mp 122°-24°) to give o-[2H-benzotriazol-2-yl)-4-methylphenol] (B). A solution containing 9.0 g. (0.04 mole) of B and 4.0 6 gm. (0.02 mole) of isophthaloyl chloride in 200 ml. of pyridine was heated with stirring at 50°-60° for 15 hrs. The reaction mixture was poured into cold dilute hydrochloric acid and a solid precipitated. The solid was filtered, and air-dried to give 1 as a white solid (30%, mp. 115°-8°).
Quantity
0.5 mol
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reactant
Reaction Step One
Quantity
200 mL
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reactant
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0.5 mol
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[Compound]
Name
diazonium
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0 (± 1) mol
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reactant
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0.5 mol
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reactant
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450 mL
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

Example 5 of U.S. Pat. No. 4,835,284 is duplicated. Water (70 ml), 97% sodium hydroxide 5.2 g, 2-nitro-2'-hydroxy-5'-methylazobenzene (12.9 g) and toluene (10 ml) are mixed and heated to 60° C. After stirring, hydroquinone (0.6 g) is added and glucose (5.0 g) is added to the mixture over one hour at 40° to 45° C. The mixture is further stirred for two hours, and the azobenzene disappears. The reaction liquor is neutralized with 62% sulfuric acid 5.8 g, and is cooled to 20° C. to precipitate a crystal. The crystal thus precipitated is separated by filtration to obtain a wet product 12 g of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole-N-oxide (dry weight: 10.8 g, yield 90.0%, and melting point: 138° C. to 140° C.). To the wet product (12 g) thus obtained, are added methanol (60 ml), water (30 ml), 97% sodium hydroxide (13.0 g) and 9-fluorenone (0.5 g), and glucose (5.5 g) is further added to the mixture over one hour while stirring at 50° to 55° C. The mixture is reacted while stirring at 75° C. (boiling point) for 5 hours. As a result, the N-oxide disappears. The reaction liquor is neutralized with 62% sulfuric acid 19.8 g to pH 8 to precipitate a crystal. The precipitated crystal is separated by filtration, and the separated crystal is fully washed with water and further with methanol. The washed crystal is then dried, thus obtaining 9.4 g of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole having a melting point of 128° to 130° C. at the yield of 92.8%. One can see that the reaction using an aromatic ketone takes over 9 hours to complete. Two catalysts are also required.
[Compound]
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product
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12 g
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5.5 g
Type
reactant
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Quantity
0.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
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60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

2-(2′-hydroxy-3′,5′-di-tert-butylphenyl) benzotriazol; 2-(2′-hydroxy-3′-tert-butyl-5′-methylphenyl) benzotriazol; 2-(2′-hydroxy-3′,5′-di-tert-butylphenyl)-5-chlorobenzotriazol; 2-(2′-hydroxy-3′-(3″,4″,5″,6″-tetrahydrophthalimidomethyl)-5′-methylphenyl) benzotriazol; 2,2-methylene bis(4-(1,1,3,3-tetramethylbutyl)-6-(2H-benzotriazol-2-yl) phenol); 2-(2′-hydroxy-3′-tert-butyl-5′-methylphenyl)-5-chlorobenzotriazol; 2,4-dihydroxybenzophenone; 2,2′-dihydroxy-4-methoxybenzophenone; 2-hydroxy-4-methoxy-5-sulfobenzophenone; bis(2-methoxy-4-hydroxy-5-benzoylphenylmethane); (2,4-bis-(n-octylthio)-6-(4-hydroxy-3,5-di-tert-butylanilino)-1,3,5-triazine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
bis(2-methoxy-4-hydroxy-5-benzoylphenylmethane)
Quantity
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Reaction Step Three
Name
2-(2′-hydroxy-3′-tert-butyl-5′-methylphenyl) benzotriazol
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Reaction Step Five
[Compound]
Name
2-(2′-hydroxy-3′-(3″,4″,5″,6″-tetrahydrophthalimidomethyl)-5′-methylphenyl) benzotriazol
Quantity
0 (± 1) mol
Type
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Reaction Step Six
[Compound]
Name
2,2-methylene bis(4-(1,1,3,3-tetramethylbutyl)-6-(2H-benzotriazol-2-yl) phenol)
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0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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